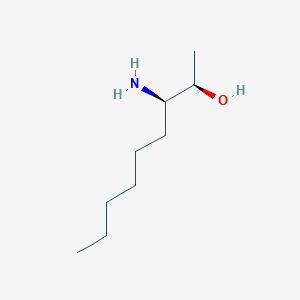

rac threo-3-Aminononan-2-ol

Description

Significance of β-Amino Alcohols in Organic Synthesis

β-amino alcohols are organic compounds containing an amino group and a hydroxyl group on adjacent carbon atoms. This structural motif is a cornerstone in modern organic chemistry due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate. openaccessjournals.comscispace.com

Chiral β-amino alcohols are invaluable as building blocks for the synthesis of complex molecules. sciengine.com Their two functional groups offer multiple points for chemical modification, and their inherent chirality can be used to introduce specific stereochemistry into a target molecule. Enantiomerically pure β-amino alcohols are often synthesized from the chiral pool, such as amino acids, or through asymmetric synthesis methods. researchgate.netdiva-portal.org The development of catalytic asymmetric methods provides a direct and efficient route to these valuable compounds. sciengine.com

The ability of β-amino alcohols to chelate to metals through their nitrogen and oxygen atoms makes them excellent chiral ligands in asymmetric catalysis. openaccessjournals.comscispace.comrsc.org These ligands can induce high levels of enantioselectivity in a wide range of chemical transformations. mdpi.com Furthermore, β-amino alcohols can be converted into chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction before being cleaved. ingentaconnect.comacs.org Their effectiveness often stems from the rigid conformation they adopt upon coordination to a metal center. mdpi.com

The β-amino alcohol framework is a common feature in a vast array of natural products and pharmaceuticals. openaccessjournals.comscispace.com Notable examples include antibiotics like vancomycin, antifungal agents such as sphingofungin, and various alkaloids. openaccessjournals.com In the pharmaceutical industry, β-amino alcohols are key components of drugs like β-blockers used to treat cardiovascular conditions, as well as antiviral agents. openaccessjournals.comacs.orgresearchgate.net Consequently, the development of efficient methods for the synthesis of β-amino alcohols is a significant area of research. organic-chemistry.orgtandfonline.com

Defining the rac-threo Diastereomer

The name "rac-threo-3-Aminononan-2-ol" specifies a particular stereochemical arrangement within the molecule.

The 3-aminononan-2-ol (B1140580) molecule has two chiral centers, at the C2 and C3 positions. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.

The terms "threo" and "erythro" are used to describe the relative configuration of two adjacent stereocenters. chemistrysteps.comchiralpedia.com This nomenclature originates from the structures of the four-carbon sugars, threose and erythrose. uwindsor.ca In a Fischer projection, the erythro isomer has identical or similar substituents on the same side, while the threo isomer has them on opposite sides. chemistrysteps.comwikipedia.org When drawn in a zig-zag chain conformation, the substituents in an anti-conformation are designated as threo, while those in a syn-conformation are erythro. stackexchange.com

The "rac" prefix in "rac-threo-3-Aminononan-2-ol" indicates a racemic mixture, meaning it contains equal amounts of the (2R,3R) and (2S,3S) enantiomers of the threo diastereomer. This is distinct from the erythro diastereomer, which would have the (2R,3S) and (2S,3R) configurations. Diastereomers, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques like chromatography. wikipedia.org

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| rac-threo-3-Aminononan-2-ol | 119720-60-4 | C₉H₂₁NO | 159.27 g/mol |

| (2R,3R)-rel-3-Amino-2-nonanol | 119720-60-4 | C₉H₂₁NO | 159.27 g/mol |

| rac-erythro-3-Aminononan-2-ol | 51714-10-4 | C₉H₂₁NO | 159.27 g/mol |

Chemical Data for rac-threo-3-Aminononan-2-ol

| Property | Value |

| Density | 0.89 g/cm³ |

| Boiling Point | 262.193 °C at 760 mmHg |

| Flash Point | 112.371 °C |

| Vapor Pressure | 0.002 mmHg at 25°C |

| Refractive Index | 1.457 |

| Data sourced from publicly available chemical databases. |

Historical Context of Amino Alcohol Synthesis

The synthesis of vicinal amino alcohols has been a subject of extensive research for decades, driven by their importance as structural motifs in biologically active compounds and their use in asymmetric synthesis. diva-portal.orgmdpi.com Historically, the preparation of enantiomerically pure vicinal amino alcohols heavily depended on the derivatization of compounds from the "chiral pool," particularly amino acids. diva-portal.org While effective, this approach was inherently limited by the range of accessible target molecules.

To overcome these limitations, significant efforts were directed toward developing asymmetric synthetic routes. These methods can be broadly categorized into two main strategies: the introduction of the amino alcohol functionality onto a pre-existing carbon skeleton, or the simultaneous formation of a new carbon-carbon bond along with one or two of the vicinal stereocenters. diva-portal.org

A foundational and widely investigated route involves the ring-opening of epoxides with nitrogen nucleophiles. diva-portal.orgresearchgate.net The availability of epoxides in high enantiomeric purity made this a versatile method for producing both syn- and anti-β-amino alcohols. Another major breakthrough was the Sharpless asymmetric aminohydroxylation of alkenes, a discovery that was part of the work earning a Nobel Prize in 2001. uni-muenster.de This method provided a direct approach to the enantioselective synthesis of β-amino alcohols from alkenes, although it sometimes faced challenges with regioselectivity, leading to moderate yields. diva-portal.orguni-muenster.de

Over the years, a variety of other methodologies have been developed, each contributing to the synthetic chemist's toolkit. For instance, protocols using a Barbier-type reaction between an imine and an allyl bromide in the presence of zinc metal were established to produce vicinal amino alcohols with good diastereoselectivity. nih.gov The use of chiral N-tert-butanesulfinyl imines has also become a powerful strategy for the stereoselective synthesis of these compounds. nih.gov More recent innovations have explored photochemistry, where a photo-initiated reaction allows for the efficient synthesis of specific regioisomers of amino alcohols that were previously difficult to access. uni-muenster.de The evolution of these synthetic methods reflects a continuous drive towards greater efficiency, stereoselectivity, and broader substrate scope. nih.govorgsyn.org

Table 1: Key Historical Methodologies in Vicinal Amino Alcohol Synthesis

| Methodology | Typical Substrates | Key Reagents/Catalysts | Primary Outcome/Significance | Reference(s) |

| Derivatization from Chiral Pool | Amino Acids | Standard protecting groups, reducing agents | Limited to naturally available stereochemistries. | diva-portal.org |

| Epoxide Ring-Opening | Enantiopure Epoxides | Nitrogen nucleophiles (e.g., azides, amines) | Versatile access to both syn- and anti-β-amino alcohols. | diva-portal.orgresearchgate.net |

| Sharpless Asymmetric Aminohydroxylation | Alkenes (especially α,β-unsaturated esters) | Osmium catalyst, chiral ligands | Direct, enantioselective synthesis of β-amino alcohols from alkenes. | diva-portal.orguni-muenster.de |

| Barbier-type Reaction | Imines, 3-benzoyloxyallyl bromide | Zinc metal | Good yields and high diastereoselectivity for the anti-isomer. | nih.gov |

| N-tert-Butanesulfinyl Imine Chemistry | Chiral N-tert-butanesulfinyl imines, cyclopropanols | Diethylzinc (B1219324) | Highly regio- and stereoselective coupling to form vicinal amino alcohol derivatives. | nih.gov |

| Thiol-Epoxy "Click" Chemistry | Epoxides with a vicinal amino group, thiols | Base catalyst | Forms vicinal amino alcohols containing thioether fragments. | mdpi.com |

| Photochemical Synthesis | Unactivated Alkenes | Photosensitizer, amine and alcohol precursors | Access to regioisomers not easily formed by other methods through energy transfer. | uni-muenster.de |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3-aminononan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKURPTBUALFOED-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536261 | |

| Record name | (2R,3R)-3-Aminononan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119720-60-4 | |

| Record name | (2R,3R)-3-Aminononan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Applications in Asymmetric Catalysis and Chiral Synthesis

rac-threo-3-Aminononan-2-ol as a Chiral Auxiliary

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to control the stereoselectivity of a reaction. wikipedia.org This strategy is a powerful method for producing the desired stereoisomer of a given compound. wikipedia.org Amino alcohols are a prominent class of compounds used for this purpose. wikipedia.orgdiva-portal.org

The fundamental process of an auxiliary-guided transformation involves three key stages. wikipedia.org First, the chiral auxiliary is covalently bonded to the achiral substrate molecule. wikipedia.org Second, this new assembly undergoes a diastereoselective reaction, where the existing chirality of the auxiliary directs the formation of a new stereocenter on the substrate portion of the molecule. wikipedia.org The steric and electronic properties of the auxiliary block one face of the reactive substrate, forcing the incoming reagent to attack from the less hindered face. wikipedia.org This control mechanism is often enhanced by the formation of rigid, chelated transition states involving a Lewis acid. For amino alcohol auxiliaries, the oxygen and nitrogen atoms can coordinate to a metal center, creating a well-defined conformational arrangement that dictates the stereochemical outcome. researchgate.net Finally, the auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule and, ideally, allowing for the recovery of the auxiliary for reuse. wikipedia.org

The 1,3-amino alcohol motif, such as that in rac-threo-3-Aminononan-2-ol, is effective in directing various stereoselective reactions, including aldol (B89426) reactions, alkylations, and cycloadditions. wikipedia.orgresearchgate.net In Diels-Alder reactions, for instance, the auxiliary can be attached to a dienophile to control the facial selectivity of the cycloaddition with a diene. researchgate.net

For example, chiral auxiliaries derived from 1,3-amino alcohols have been shown to provide excellent diastereo- and regiocontrol in Lewis acid-catalyzed Diels-Alder reactions. researchgate.net The auxiliary directs the approach of the diene to one face of the dienophile, leading to a high preference for a single diastereomeric product. researchgate.net The choice of Lewis acid (e.g., BCl₃, TiCl₄) can be crucial in forming the rigid chelated intermediate that enhances this stereodifferentiation. researchgate.netscielo.org.mx

| Diene | Catalyst | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (de %) | Yield (%) |

|---|---|---|---|---|

| Cyclopentadiene | BCl₃ | >99:1 | >99 | 85 |

| Isoprene | BCl₃ | >99:1 | 96 | 78 |

| 2,3-Dimethyl-1,3-butadiene | BCl₃ | >99:1 | >99 | 91 |

A significant consideration in the practical application of chiral auxiliaries is the ability to recover and reuse them, which is critical for process efficiency and cost-effectiveness. wikipedia.orgrsc.org After the desired stereoselective transformation, the covalent bond linking the auxiliary to the product must be cleaved. wikipedia.org For auxiliaries attached via an ester or amide linkage, this is commonly achieved through hydrolysis (e.g., saponification) or reduction. researchgate.netscielo.org.mx

The recovered auxiliary can then be repurposed for subsequent reaction cycles. rsc.org To streamline this process, auxiliaries can be attached to solid supports, such as polymer resins. researchgate.net This polymer-supported approach simplifies purification, as the auxiliary-bound product can be isolated by simple filtration, and the auxiliary can be cleaved and recovered from the solid phase, facilitating its reuse. researchgate.net Continuous flow chemistry systems have also been developed to automate the reaction, product separation, and auxiliary recycling process in real-time. rsc.org

rac-threo-3-Aminononan-2-ol Derived Chiral Ligands

Beyond their role as transient auxiliaries, amino alcohols like rac-threo-3-Aminononan-2-ol are crucial building blocks for the synthesis of chiral ligands. diva-portal.orgsigmaaldrich.com These ligands coordinate to transition metals to form chiral catalysts that can effect a wide range of asymmetric transformations. sigmaaldrich.comnih.gov

The design of chiral ligands from amino alcohols often involves converting the amino and hydroxyl groups into new heterocyclic structures or attaching phosphorus-containing groups. sciengine.comnih.gov A common strategy is the condensation of the amino alcohol with a suitable electrophile to form frameworks like bisoxazolines (BOX) or phosphino-oxazolines (PHOX). nih.gov

The synthesis typically begins with the protection or activation of the hydroxyl and amino functionalities. academie-sciences.fr For instance, reacting the amino alcohol with a dinitrile or an imidate can lead to the formation of an oxazoline (B21484) ring. nih.gov Alternatively, reaction with chlorophosphines can introduce phosphine (B1218219) moieties, creating powerful bidentate ligands capable of coordinating to a metal center. sciengine.com The rigid structure of these derived ligands, combined with the chirality inherited from the amino alcohol backbone, creates a well-defined chiral pocket around the metal's active site. sciengine.com

Chiral ligands derived from amino alcohols are instrumental in a multitude of asymmetric reactions catalyzed by transition metals such as ruthenium, rhodium, palladium, and iridium. academie-sciences.fracs.orgcaltech.edu These catalytic systems are highly valued for their ability to generate products with high enantioselectivity using only a small amount of the chiral catalyst. acs.org

Key applications include asymmetric hydrogenation, where ketones or olefins are reduced to chiral alcohols or alkanes, and asymmetric allylic alkylation, where a nucleophile is added to an allylic substrate. sigmaaldrich.comacademie-sciences.fr For example, chiral amino alcohol-derived ligands have been successfully used in the ruthenium-catalyzed transfer hydrogenation of ketones, achieving high conversions and moderate to high enantioselectivities. academie-sciences.fr The specific ligand structure, metal precursor, and reaction conditions are optimized to maximize the stereochemical outcome. academie-sciences.fracs.org

| Reaction Type | Metal Catalyst | Substrate | Ligand Type | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Transfer Hydrogenation | Ruthenium | Acetophenone | β-Aminoalcohol | up to 45% | academie-sciences.fr |

| Carboetherification | Palladium | Propargylic Amine | Monophosphine | up to 99% | acs.org |

| Hydrogenation | Rhodium | α-Dehydro Amino Ketone | Diphosphine | up to 99% | sciengine.com |

Applications in Asymmetric Transition Metal Catalysis

Enantioselective Addition Reactions (e.g., Diethylzinc (B1219324) Addition to Aldehydes)

The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a foundational method for creating chiral secondary alcohols. In this context, 1,2-amino alcohols, such as the threo-isomer of 3-aminononan-2-ol (B1140580), serve as effective chiral ligands. The process relies on the in-situ formation of a chiral catalyst. The amino alcohol reacts with diethylzinc to form a zinc-alkoxide-amine chelate. This complex then coordinates with the aldehyde substrate.

The mechanism involves a dimeric zinc complex where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other transfers an ethyl group. The stereochemical environment created by the chiral amino alcohol ligand dictates the facial selectivity of the addition to the aldehyde's carbonyl group, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. While specific performance data for rac threo-3-Aminononan-2-ol as a ligand is not extensively documented in readily available literature, numerous studies on structurally similar chiral amino alcohols have demonstrated high yields and excellent enantioselectivities (e.e.) in these reactions. For instance, camphor-derived amino alcohol ligands have achieved enantiomeric excesses up to 96% in the addition of diethylzinc to various aromatic aldehydes. nih.govrsc.org The stereochemical outcome is highly dependent on the absolute configuration of the amino alcohol and the steric properties of both the aldehyde and the ligand.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, particularly alcohols and amines. core.ac.uk While chiral 1,2-amino alcohols are valuable products of the asymmetric hydrogenation of α-amino ketones, their application as the primary chiral ligand for the hydrogenation of ketones and imines is less prevalent than systems based on chiral phosphines, diamines, or N-heterocyclic carbenes. rsc.orgnih.gov

Catalysts for asymmetric transfer hydrogenation (ATH), often featuring ruthenium, rhodium, or iridium centers, typically employ ligands like chiral diamines (e.g., TsDPEN) or amino alcohols that are part of a more rigid, multidentate framework. ua.es These catalysts operate through a "metal-ligand cooperative mechanism" where both the metal center and the ligand participate in the hydrogen transfer from a hydrogen source, such as isopropanol (B130326) or formic acid, to the substrate. core.ac.uk The use of simple, flexible acyclic amino alcohols like this compound as the sole chiral directing group in these reactions is not widely reported, as they often provide insufficient conformational rigidity to induce high levels of enantioselectivity compared to more complex ligand architectures. nih.gov

Asymmetric Ring Opening Reactions

The asymmetric ring-opening (ARO) of meso-epoxides with nucleophiles is a highly effective strategy for synthesizing enantiomerically enriched 1,2-difunctionalized compounds, including chiral β-amino alcohols. rsc.orgmdpi.com This transformation can be catalyzed by chiral complexes, where a chiral ligand controls the stereochemical outcome. Chiral amino alcohols can function as ligands in such systems, often in combination with a metal center (e.g., Ti, Cr, Co), to achieve high enantioselectivity.

The catalytic cycle typically involves the coordination of the chiral ligand-metal complex to the epoxide, activating it towards nucleophilic attack. The chiral environment established by the ligand directs the incoming nucleophile to one of the two enantiotopic carbon atoms of the epoxide, leading to a stereospecific ring-opening. While the ARO of epoxides is a primary method for producing chiral amino alcohols, the principle can be extended to using a chiral amino alcohol like threo-3-aminononan-2-ol as a ligand to control other ARO reactions. The amino and hydroxyl groups can form a bidentate chelate with a metal Lewis acid, creating a well-defined chiral pocket around the reactive center. acs.orgnih.gov

| Reaction Type | Role of Amino Alcohol | Key Principle | Typical Products |

| Asymmetric Ring Opening | Chiral Ligand | The ligand-metal complex creates a chiral environment, directing the nucleophile to one enantiotopic face of the meso-epoxide. researchgate.net | Enantioenriched 1,2-diols, 1,2-amino alcohols, 1,2-azido-alcohols. acs.org |

Chemoselective Conjugate Addition (e.g., of Hydroxyl Group over Amino Group)

A significant challenge in the functionalization of amino alcohols is achieving chemoselectivity between the hydroxyl and amino groups, as the amino group is generally more nucleophilic. However, catalytic systems have been developed that enable the selective conjugate addition of the hydroxyl group to α,β-unsaturated compounds, leaving the amino group untouched. nih.govchem-station.com

This selectivity is often achieved through cooperative catalysis, for instance, using a soft Lewis acid (e.g., a copper(I) or silver(I) salt) in combination with a ligand. nih.govrsc.org The catalyst system can selectively activate the alcohol part of the molecule. For example, a soft Lewis acid can interact preferentially with the hard oxygen atom of a deprotonated alcohol (alkoxide), while a Brønsted base facilitates the deprotonation. nih.gov This approach allows the less nucleophilic hydroxyl group to perform a Michael-type addition to soft electrophiles like α,β-unsaturated esters or nitriles, in direct competition with the inherently more nucleophilic but unactivated amino group. researchgate.net This methodology has been successfully applied to various amino alcohols for their selective O-alkylation. nih.gov

| Catalyst System Principle | Role of Components | Outcome | Reference |

| Soft Lewis Acid / Hard Brønsted Base | Lewis Acid (e.g., Ag(I)): Activates the hydroxyl group. Brønsted Base: Facilitates deprotonation of the OH group. | Preferential conjugate addition of the hydroxyl group over the amino group to an electron-deficient olefin. | nih.govrsc.org |

| Zinc or Cobalt Clusters | Metal Cluster: Acts as an enzyme-like catalyst, providing a specific binding pocket that favors O-acylation or O-alkylation. | High chemoselectivity for functionalization of the hydroxyl group in the presence of the amine. | chem-station.com |

Role in the Synthesis of Complex Molecular Architectures

Precursors for Alkaloid Cores and Iminosugars

Acyclic amino alcohols containing multiple stereocenters are valuable chiral building blocks for the synthesis of complex nitrogen-containing heterocycles like alkaloid cores and iminosugars. nih.gov The threo-3-aminononan-2-ol structure, with its defined stereochemistry and alkyl chain, can serve as a scaffold for constructing more elaborate molecular frameworks.

Iminosugars, which are polyhydroxylated piperidine (B6355638), pyrrolidine, or azepane alkaloids, are typically synthesized from carbohydrate precursors. researchgate.netnih.gov However, de novo syntheses from acyclic, non-carbohydrate precursors like amino alcohols are also established. These routes involve sequential functional group manipulations and a key intramolecular cyclization step, often a reductive amination, to form the core heterocyclic ring.

Similarly, the synthesis of alkaloid cores can utilize the stereocenters of an amino alcohol precursor to guide the stereochemical outcome of the final structure. acs.orgnih.gov For example, the synthesis of substituted purine (B94841) derivatives, which are foundational structures in many alkaloids, has been directly accomplished using threo-3-aminononan-2-ol. doi.org The amino alcohol is reacted with a substituted pyrimidine, and subsequent cyclization steps yield complex heterocyclic systems like 2-phenyl-9-(2-hydroxy-3-nonyl)adenines and the corresponding 8-azaadenines, demonstrating its utility as a direct precursor to complex, multi-ring architectures. doi.org

Building Blocks for Biologically Active Molecules

The defined stereochemistry and bifunctional nature of this compound make it a valuable synthon for the preparation of biologically active molecules. Its utility has been explicitly demonstrated in the synthesis of novel ligands for A1 adenosine (B11128) receptors. doi.org These receptors are involved in various physiological processes, making them important targets for drug development.

In a specific application, both the erythro and threo isomers of 3-aminononan-2-ol were used as key building blocks to synthesize a series of N⁶- and 9-substituted 2-phenyladenines and 2-phenyl-8-azaadenines. doi.org The synthesis involved the reaction of the amino alcohol with 5-amino-4,6-dichloro-2-phenylpyrimidine, followed by cyclization to form the purine or 8-azapurine (B62227) core. The hydroxynonyl side chain, introduced by the amino alcohol, plays a crucial role in the interaction of these molecules with their biological targets. This work highlights how a relatively simple chiral precursor can be incorporated into a complex heterocyclic system to probe structure-activity relationships and develop new potential therapeutic agents. doi.org

| Precursor | Synthetic Target Class | Biological Target | Reference |

| threo-3-Aminononan-2-ol | 2-Phenyl-9-(2-hydroxy-3-nonyl)adenines | A1 Adenosine Receptors | doi.org |

| threo-3-Aminononan-2-ol | 2-Phenyl-9-(2-hydroxy-3-nonyl)-8-azaadenines | A1 Adenosine Receptors, Adenosine Deaminase | doi.org |

Intermediates in Pharmaceutical and Agrochemical Development

rac-threo-3-Aminononan-2-ol and its stereoisomers serve as valuable building blocks in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries. smolecule.com The presence of both an amino and a hydroxyl group on a flexible nonane (B91170) backbone provides a versatile scaffold for creating diverse structures. smolecule.com These functional groups allow for a variety of chemical transformations, such as acylation, nucleophilic substitution, and oxidation, which are crucial for developing new derivatives with specific biological activities. smolecule.com

In pharmaceutical development, these amino alcohols are utilized as starting materials or key intermediates for drugs targeting specific diseases. smolecule.com Their chiral nature is particularly significant, as different stereoisomers of a drug can have vastly different pharmacological effects. The specific stereochemistry of the threo- and erythro-isomers, combined with the longer carbon chain, can enhance interactions with biological targets like enzymes and proteins compared to shorter-chain analogs. smolecule.com

While specific examples of commercialized agrochemicals derived directly from rac-threo-3-Aminononan-2-ol are not prominently detailed in readily available literature, the fundamental reactivity of the molecule makes it a candidate for the development of new pesticides and herbicides. The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a precursor in the synthesis of novel agrochemical agents.

Synthesis of Peptidomimetics and Protease Inhibitors

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity. rroij.comresearchgate.net The development of peptidomimetics is a significant strategy in drug discovery to overcome the limitations of using natural peptides as therapeutic agents. rroij.com

The structure of 3-aminononan-2-ol provides a useful scaffold for creating peptide bond surrogates. By incorporating this amino alcohol into a peptide sequence, the natural amide bond can be replaced, which is expected to prevent cleavage by proteases and significantly improve the metabolic stability of the resulting molecule. nih.gov Modifications like this are intended to create peptidomimetics that retain the essential three-dimensional arrangement of functional groups necessary for biological activity while possessing a more robust backbone. nih.govescholarship.org

A critical application of peptidomimetics is in the development of protease inhibitors. beilstein-journals.org Proteases are enzymes that cleave peptide bonds, and their inhibition is a key therapeutic strategy for various diseases, including viral infections like HIV and cancer. beilstein-journals.orgnih.gov For instance, β-lactams, a class of cyclic peptidomimetics, are known to have inhibitory activity against serine proteases and HIV-1 protease. beilstein-journals.org While direct synthesis of major protease inhibitors from 3-aminononan-2-ol isn't widely documented, its structural features are analogous to components used in known inhibitors. For example, amino alcohols are core components of many protease inhibitors. The development of HIV protease inhibitors like Saquinavir® and Crixivan® utilized chiral amino alcohol derivatives, such as those derived from cis-1-aminoindan-2-ol, to create key stereocenters and mimic the transition state of peptide cleavage. nih.gov The principles used in these syntheses, involving the strategic use of amino alcohol scaffolds, are applicable to derivatives of 3-aminononan-2-ol for creating novel protease inhibitors. nih.gov

| Peptidomimetic Type | Key Structural Feature | Therapeutic Target Example | Potential Role of 3-Aminononan-2-ol Scaffold |

| Amide Bond Surrogates | Replacement of the scissile amide bond | Proteases (e.g., HIV protease, Cysteine proteases) nih.govbeilstein-journals.org | Provides a stable, non-hydrolyzable linkage within a peptide chain. nih.gov |

| β-Lactams | Four-membered cyclic amide | Serine proteases, Elastase beilstein-journals.org | Could serve as a precursor to chiral β-amino acids needed for β-lactam synthesis. |

| 1,2,3-Triazoles | Five-membered ring replacing an amide bond | HIV-1 protease, Cysteine proteases beilstein-journals.org | The amino and hydroxyl groups can be functionalized to participate in cycloaddition reactions to form the triazole ring. |

Construction of Polycyclic Systems

The synthesis of complex polycyclic systems is a significant area of organic chemistry, often aimed at creating molecules with novel therapeutic properties or material science applications. The functional groups of rac-threo-3-Aminononan-2-ol make it a potential starting material for constructing such systems.

One established strategy for building polycyclic frameworks is the Diels-Alder reaction. rsc.org This reaction can be used to convert relatively simple, planar molecules into complex, non-planar structures that may form the core of biologically active compounds. rsc.org For example, a sustainable synthesis has been developed to create tricyclic compounds from bio-derived 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org This process involves a Diels-Alder cycloaddition, and it has been demonstrated that analogous structures containing amine functionality on a side chain can also be synthesized using this approach. rsc.org

Iv. Spectroscopic and Analytical Characterization for Research Purity and Stereochemistry

Analytical Techniques for Diastereomeric and Enantiomeric Purity

The assessment of purity for a stereochemically rich compound like rac threo-3-Aminononan-2-ol is a multi-step process. It involves first confirming the diastereomeric purity (threo vs. erythro) and then determining the enantiomeric excess within the desired diastereomeric form.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile stereoisomers. For aminononanols, the approach differs for diastereomer and enantiomer separation.

Diastereomeric Purity : The threo and erythro diastereomers have different physical properties and can often be separated using normal-phase HPLC on a standard achiral stationary phase, such as silica (B1680970) gel. The different spatial arrangements of the amino and hydroxyl groups lead to distinct interactions with the polar stationary phase, resulting in different retention times.

Enantiomeric Purity : Separating the (2R,3R) and (2S,3S) enantiomers requires a chiral environment. This is typically achieved in one of two ways:

Chiral Stationary Phases (CSPs) : The racemic threo mixture is passed through an HPLC column where the stationary phase is itself chiral. Enantiomers form transient, diastereomeric complexes with the CSP, leading to differential retention and separation.

Chiral Derivatization : The racemic amino alcohol is reacted with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomeric esters or amides. These diastereomers can then be readily separated on a standard achiral HPLC column. nih.gov This indirect method is robust and widely applicable. uni-muenchen.de

Table 1: Representative HPLC Method for Diastereomeric Purity Analysis

| Parameter | Value |

|---|---|

| Column | Silica Gel (Achiral) |

| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Expected Elution | Peak 1: erythro-diastereomer, Peak 2: threo-diastereomer |

Gas chromatography (GC) is a high-resolution technique ideal for volatile compounds. Due to the polar amino and hydroxyl groups, direct analysis of 3-aminononan-2-ol (B1140580) is challenging. Therefore, derivatization is a necessary prerequisite to increase volatility and thermal stability.

To separate the enantiomers, a chiral stationary phase is essential. chrom-china.com Capillary columns coated with derivatized cyclodextrins are commonly used for this purpose. gcms.cz The derivatized enantiomers interact differently with the chiral selector of the GC column, allowing for their separation and quantification. uni-muenchen.de This method is highly sensitive and can be coupled with mass spectrometry (GC-MS) for unambiguous peak identification. uni-muenchen.de

Table 2: Illustrative Chiral GC Method for Enantiomeric Purity of Derivatized threo-3-Aminononan-2-ol

| Parameter | Value |

|---|---|

| Derivative | N,O-bis(trifluoroacetyl) |

| Column | Chirasil-Val or Cyclodextrin-based CSP |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C hold for 2 min, ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Elution | Peak 1: (2S,3S)-enantiomer, Peak 2: (2R,3R)-enantiomer |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the relative stereochemistry of molecules. researchgate.net For 3-aminononan-2-ol, the key lies in the coupling constant (³J) between the protons on C2 and C3 (H-C(2)-C(3)-H).

In the threo isomer, the most stable conformation places the bulky substituents in an anti-periplanar arrangement. This forces the C2 and C3 protons into a gauche relationship, resulting in a relatively small coupling constant (typically ³J = 2-4 Hz). Conversely, the erythro isomer can adopt a conformation where these protons are anti, leading to a much larger coupling constant (typically ³J = 8-10 Hz). This difference allows for a clear assignment of the relative stereochemistry. Advanced 2D NMR techniques like NOESY can further support the assignment by showing spatial correlations consistent with the respective diastereomer.

While NMR can assign relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov The process requires a single, high-quality crystal of one of the pure enantiomers. This is often achieved by resolving the racemate using a chiral acid to form a diastereomeric salt, which can then be crystallized. The diffraction pattern produced when the crystal is exposed to X-rays allows for the calculation of the precise three-dimensional arrangement of every atom, providing an unambiguous assignment of the (2R,3R) or (2S,3S) configuration.

Advanced Spectroscopic Methods for Structural Elucidation (Excluding basic compound identification)

Beyond routine identification, advanced spectroscopic methods provide deeper insight into the molecule's structure and behavior. A powerful modern approach involves the combination of experimental spectroscopy with theoretical quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov

This integrated method allows for a detailed assignment of vibrational modes observed in Infrared (IR) and Raman spectra. By calculating the theoretical vibrational frequencies for different conformers of threo-3-aminononan-2-ol, a precise correlation can be made with the experimental spectra. This can help elucidate the preferred conformations in the solid state or in solution. nih.gov Furthermore, advanced mass spectrometry techniques, such as tandem MS (MS/MS), can be used to study the fragmentation pathways of the molecule, providing additional structural information that complements NMR and other spectroscopic data.

V. Mechanistic Studies and Theoretical Chemistry

Reaction Mechanism Elucidation in Stereoselective Transformations

Understanding the precise pathway of a reaction is fundamental to controlling the stereochemical outcome. For β-amino alcohols, this involves a detailed analysis of transition states, catalyst-substrate complexes, and the influence of various chiral directors.

Computational chemistry provides powerful tools for elucidating the mechanisms of stereoselective reactions. nih.gov Density Functional Theory (DFT) is a particularly prominent method used to calculate the energies of transition states, which are the highest energy points along a reaction coordinate. rsc.orgrsc.org By comparing the energies of the different transition states that lead to various stereoisomers (like threo and erythro), chemists can predict which isomer will be preferentially formed. nih.govrsc.org

For instance, in the synthesis of β-amino alcohols, DFT calculations can model the transition structures of key steps, such as the nucleophilic attack on an imine or aldehyde. acs.org The calculated energy difference (ΔΔG‡) between the transition states leading to the threo and syn products corresponds to the predicted diastereomeric ratio. researchgate.net A lower energy barrier for the threo transition state implies that this isomer will be the major product. Studies on analogous systems, like proline-catalyzed aldol (B89426) reactions, have shown that computed energy differences of just a few kilocalories per mole can accurately predict high stereoselectivities. nih.gov These computational models allow for the analysis of stabilizing and destabilizing interactions, such as steric hindrance or hydrogen bonding, within the transition state structure, providing a rational basis for the observed selectivity. nih.govdicp.ac.cn

Table 1: Illustrative DFT Calculation Results for a Model β-Amino Alcohol Synthesis

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-threo | 0.0 | threo |

| TS-erythro | +2.5 | - |

Note: This table is illustrative, based on principles from computational studies on β-amino alcohol synthesis. Actual values for 3-Aminononan-2-ol (B1140580) would require specific calculations.

In catalyzed reactions, the interaction between the catalyst and the substrates is paramount in determining the stereochemical outcome. organic-chemistry.org For the synthesis of β-amino alcohols, metal complexes and organocatalysts are frequently employed. nih.govnih.gov Mechanistic studies, often supported by computational modeling, reveal that non-covalent interactions such as hydrogen bonding, coordination to a metal center, and electrostatic interactions dictate the specific orientation of the reactants within the catalyst's chiral environment. dicp.ac.cn

For example, in the manganese-catalyzed asymmetric hydroamination of allylic alcohols to form γ-amino alcohols, DFT calculations have shown that multiple nitrogen atoms of a macrocyclic ligand engage in various noncovalent interactions with the metal, a solvent molecule, and the reaction intermediate simultaneously. dicp.ac.cn These intricate interactions lock the substrate into a specific conformation within the transition state, leading to the highly enantioselective formation of the product. dicp.ac.cn Similarly, in reactions involving organozinc reagents and β-amino alcohol catalysts, the formation of a well-defined dimeric zinc-aminoalkoxide complex is often the key to high stereoselectivity. researchgate.netacs.org The specific geometry of this complex pre-organizes the aldehyde and the alkyl group for a facial-selective attack. organic-chemistry.orgacs.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. diva-portal.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. In the synthesis of threo-β-amino alcohols, auxiliaries attached to either the amine or the carbonyl precursor can effectively control diastereoselectivity. diva-portal.org

The principle of auxiliary control relies on steric and electronic effects that force the incoming reagent to attack from a specific face of the molecule. diva-portal.org For example, a bulky chiral auxiliary can block one face of a prochiral center, leaving the other face exposed for reaction. uzh.ch

Chiral ligands, used in catalytic amounts, function by creating a chiral environment around a metal center. sciengine.com The ligand's structure dictates the spatial arrangement of the substrates, influencing the transition state geometry and, consequently, the stereoselectivity. organic-chemistry.org For instance, VAPOL-derived phosphoramidite (B1245037) ligands in nickel-catalyzed couplings have been shown to be uniquely effective in controlling the regiochemical and stereochemical outcome of reactions producing vicinal amino alcohol derivatives. acs.org The spatial arrangement of the amino and alcohol groups within the ligand can significantly influence stereoselectivity by altering how the substrates interact with the metal center. organic-chemistry.org

Computational Chemistry for Predicting Stereoselectivity

Beyond elucidating mechanisms, computational chemistry serves as a predictive tool, enabling the a priori estimation of stereoselectivity for a given reaction. nih.govrsc.org This predictive power is invaluable for designing new catalysts and synthetic routes.

While transition state calculations provide a static picture of the reaction's highest energy point, molecular dynamics (MD) simulations offer a dynamic view. uni-greifswald.de MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of catalyst-substrate complexes and the pathways leading to the transition state. uni-greifswald.deacs.org

In the context of β-amino alcohol synthesis, MD simulations can be used to explore the conformational landscape of the catalyst-reactant complex before the key bond-forming step. uni-greifswald.de By identifying the most stable and populated conformations, researchers can gain a better understanding of which reactive pathway is most likely. For example, simulations can reveal how a chiral ligand or auxiliary restricts the conformational freedom of the substrate, pre-disposing it to a specific stereochemical outcome. acs.org These simulations can also help to visualize and understand the role of solvent molecules in stabilizing or destabilizing certain conformations.

Quantum chemical calculations, including both semi-empirical methods and high-level ab initio and DFT methods, are the cornerstone of predicting stereoselectivity. nih.govfrontiersin.org These calculations can determine the relative stabilities of different stereoisomeric products and, more importantly, the energy barriers of the transition states leading to them. rsc.org

Quantitative Structure-Selectivity Relationship (QSSR) models represent a powerful application of these calculations. rsc.orgresearchgate.net In a QSSR study, computational methods are used to generate descriptors for a series of catalysts, which are then statistically correlated with experimentally observed stereoselectivities. nih.govresearchgate.net This approach was successfully used to predict the enantioselectivity of β-amino alcohol catalysts in the alkylation of aldehydes. nih.govrsc.org By calculating the transition state structures and using them to generate molecular interaction fields, a predictive model was built that could accurately forecast the effectiveness of new, untested catalysts. rsc.orgresearchgate.net Such predictive models significantly accelerate the discovery of optimal catalysts for synthesizing specific stereoisomers, such as threo-amino alcohols. nih.gov

Understanding Regioselectivity in Complex Reactions

The regioselectivity of reactions involving bifunctional molecules like rac threo-3-Aminononan-2-ol is a critical aspect of synthetic chemistry, dictating the formation of one constitutional isomer over another. The presence of two distinct nucleophilic centers, the amino group (-NH₂) at C3 and the hydroxyl group (-OH) at C2, presents a challenge in controlling which site reacts in a given transformation. The outcome is governed by a delicate interplay of electronic effects, steric hindrance, reaction conditions, and the nature of the electrophile. Theoretical and experimental studies on analogous amino alcohols provide a framework for understanding and predicting the regioselectivity in reactions involving this compound.

Generally, the amine group is inherently more nucleophilic than the hydroxyl group, suggesting that N-alkylation or N-acylation would be the favored pathway under neutral or basic conditions. acs.org However, this intrinsic reactivity can be modulated or even reversed through strategic catalyst selection or substrate modification. acs.org

A common strategy to control regioselectivity involves the use of catalysts. For instance, in conjugate addition reactions to electron-deficient olefins, the choice of catalyst can determine whether O-addition or N-addition occurs. acs.org Density Functional Theory (DFT) calculations on model systems have shown that certain catalysts can act as a Brønsted base to deprotonate the hydroxyl group, enhancing its nucleophilicity and promoting O-addition. acs.org Conversely, a Lewis acidic catalyst might coordinate to both the nitrogen and oxygen atoms, with the reaction proceeding through the inherently more nucleophilic amine. acs.org

The regioselectivity in ring-opening reactions of electrophiles like epoxides or cyclic sulfates is another well-studied area. In such reactions with amino alcohols, the nucleophilic attack can occur at either of the electrophilic carbons of the ring, and the choice of the nucleophile (amine vs. alcohol) adds another layer of complexity. For substrates like epoxides, the reaction is often subject to steric and electronic control. The nucleophile typically attacks the less substituted carbon (steric control) under basic or neutral conditions. However, under acidic conditions, the reaction may proceed via a more stable carbocation-like transition state, leading to attack at the more substituted carbon (electronic control). When an amino alcohol is the nucleophile, the regioselectivity of the attack is often directed by the inherent nucleophilicity of the amine, but this can be influenced by protecting groups or the solvent environment. researchgate.net

Theoretical studies, particularly Frontier Molecular Orbital (FMO) theory, are instrumental in rationalizing the observed regioselectivity in cycloaddition reactions. nih.gov These calculations can predict whether a reaction is controlled by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, or vice versa. nih.gov The relative energies and coefficients of these orbitals on the nitrogen and oxygen atoms of the amino alcohol and on the reactive sites of the electrophile determine the preferred reaction pathway.

To illustrate how different factors can influence regioselectivity, consider the hypothetical reaction of this compound with a generic electrophile under various conditions. The outcomes can be predicted based on the general principles of reactivity for amino alcohols.

Table 1: Predicted Regioselectivity in the Reaction of this compound with an Alkyl Halide (R-X)

| Entry | Conditions | Predicted Major Product | Probable Rationale |

| 1 | K₂CO₃, CH₃CN, 60 °C | N-Alkylated Product | The amine is inherently more nucleophilic than the alcohol. The base is not strong enough to significantly deprotonate the alcohol. |

| 2 | NaH, THF, 0 °C then R-X | O-Alkylated Product | Sodium hydride is a strong base that deprotonates the more acidic hydroxyl group, forming a highly nucleophilic alkoxide. |

| 3 | No base, protic solvent | N-Alkylated Product | In the absence of a strong base, the more nucleophilic amine preferentially attacks the electrophile. |

Table 2: Predicted Regioselectivity in Michael Addition to an α,β-Unsaturated Ester

| Entry | Catalyst System | Predicted Major Product | Probable Rationale |

| 1 | None | N-Adduct | The greater intrinsic nucleophilicity of the amine favors conjugate addition over the hydroxyl group. acs.org |

| 2 | AgHMDS/dppe | O-Adduct | The catalyst system acts as a Brønsted base, deprotonating the hydroxyl group to form a more potent nucleophile. acs.org |

| 3 | AgOAc/dppe | N-Adduct | This Lewis acidic catalyst coordinates to both heteroatoms but does not deprotonate the alcohol, leading to reaction via the more nucleophilic amine. acs.org |

These examples, based on established principles for amino alcohols, demonstrate that a high degree of control over regioselectivity can be achieved by carefully selecting the reaction conditions and reagents. acs.orgdiva-portal.org For a specific substrate like this compound, with its long alkyl chain, steric factors associated with the hexyl group at C3 and the methyl group at C1 would also play a significant role in modulating these effects, potentially enhancing selectivity in certain reactions. Detailed mechanistic and theoretical studies specific to this compound would be necessary to fully elucidate the nuances of its reactivity.

Vi. Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Methodologies

The precise control of stereochemistry is paramount in the synthesis of chiral amino alcohols. While traditional methods like the Sharpless asymmetric aminohydroxylation and derivatization of the chiral pool of amino acids remain relevant, current research is focused on developing novel catalytic systems that offer broader substrate scope, higher efficiency, and unique reactivity. diva-portal.org

A significant recent development is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. acs.org This method utilizes a radical-polar crossover strategy, providing a modular and efficient route to a diverse range of β-amino alcohols with adjacent stereocenters. acs.orgwestlake.edu.cn The chiral chromium catalyst is key, as it controls the chemoselective reduction of the imine and the subsequent stereoselective addition to the aldehyde. acs.org

Another innovative approach involves the enantioselective radical C–H amination of alcohols. nih.gov This strategy employs a multi-catalytic system, combining an iridium photocatalyst with a chiral copper catalyst. An alcohol is transiently converted to an imidate radical, which undergoes an intramolecular hydrogen atom transfer (HAT) in a regio- and enantioselective manner. nih.gov This method bypasses the need for pre-functionalized substrates or chiral auxiliaries, enabling the direct synthesis of chiral β-amino alcohols from simple alcohol precursors. nih.gov

The use of chiral auxiliaries continues to be refined. For instance, tert-butanesulfinimines serve as effective chiral auxiliaries for the highly stereoselective synthesis of 1,2-amino alcohols via the addition of Grignard reagents. thieme-connect.com Research also continues on diastereocontrolled methods, such as the addition of organolithium reagents to aldehyde dimethylhydrazones, which shows high selectivity for the threo isomer, a configuration relevant to the target compound. acs.org

| Methodology | Key Features | Product Type |

| Cr-Catalyzed Aza-Pinacol Coupling acs.orgwestlake.edu.cn | Modular; couples readily available aldehydes and imines; radical-polar crossover mechanism. | β-Amino alcohols with vicinal stereocenters |

| Enantioselective Radical C–H Amination nih.gov | Multi-catalytic (photocatalysis + chiral Cu); direct functionalization of C-H bonds; bypasses chiral pool. | Chiral β-amino alcohols from alcohols |

| Addition to tert-Butanesulfinimine Auxiliaries thieme-connect.com | Highly stereoselective; broad scope due to availability of various aldehydes for imine formation. | Chiral 1,2-amino alcohols |

| Organolithium Addition to Hydrazones acs.org | Highly diastereoselective for the threo isomer. | threo 2-Amino alcohols |

Application in Flow Chemistry and Scalable Syntheses

The translation of synthetic methodologies from the laboratory bench to industrial production necessitates scalability and efficiency. Flow chemistry, which involves performing reactions in continuous-flow reactors, is emerging as a powerful tool for the synthesis of amino alcohols. mit.edu This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles, shorter reaction times, and increased efficiency. mit.edumdpi.com

Researchers have developed multistep continuous-flow systems that integrate different catalytic and biocatalytic reactions in well-defined modules. rsc.org For example, a three-module system has been designed for the production and resolution of amino alcohols, showcasing the potential for complex syntheses in an automated fashion. rsc.org Flow chemistry also facilitates the use of challenging reagents. A notable example is the in-situ generation of dimethyldioxirane (B1199080) (DMDO) for olefin epoxidation, followed by a flow-mediated aminolysis to generate libraries of β-amino alcohols. royalsocietypublishing.org

The scalability of these processes is a key focus. Lipase-catalyzed ring-opening of epoxides with amines has been successfully performed in a continuous-flow reactor, providing an eco-friendly and efficient route to β-amino alcohols with short residence times. mdpi.com Similarly, heterogeneous catalysts, such as γ-Al2O3 in supercritical CO2, are being employed for scalable N-alkylation reactions of amino alcohols in flow systems. beilstein-journals.org These developments are crucial for making the synthesis of compounds like rac threo-3-Aminononan-2-ol economically viable on a larger scale.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Scale | Scaling up can be challenging due to heat/mass transfer limitations. | Easily scalable by extending run time or "numbering-up" (running parallel reactors). mit.edu |

| Safety | Handling of hazardous intermediates or exotherms can be risky at large scales. | Small reactor volumes enhance safety; hazardous intermediates can be generated and consumed in situ. royalsocietypublishing.org |

| Reaction Time | Often requires longer reaction times and workup procedures. | Significantly shorter reaction times are common due to efficient mixing and heat transfer. mit.edumdpi.com |

| Process Control | Maintaining uniform temperature and concentration can be difficult. | Precise control over parameters like temperature, pressure, and residence time. nih.gov |

| Integration | Integrating multiple reaction steps can be complex and require isolation. | Facilitates the coupling of multiple reaction steps, including catalytic and biocatalytic transformations. mdpi.comrsc.org |

Biocatalysis and Enzymatic Approaches for Amino Alcohol Synthesis

Biocatalysis has become an indispensable tool in modern organic synthesis, offering unparalleled selectivity under mild, environmentally benign conditions. rsc.orgnih.gov The synthesis of chiral amino alcohols is a particularly active area for biocatalysis, with enzymes like transaminases, imine reductases (IREDs), lyases, and lipases being extensively used. nih.govresearchgate.net

A powerful strategy is the use of enzyme cascades, where multiple enzymatic reactions are performed sequentially in a one-pot setup or a continuous-flow system. uni-duesseldorf.de This approach enhances efficiency by minimizing intermediate purification steps. For instance, the coupling of a transketolase and a transaminase in a continuous-flow microreactor has been used to synthesize (2S,3R)‐2‐amino‐1,3,4‐butanetriol from simple achiral starting materials. nih.govnih.gov This demonstrates how biocatalytic cascades can overcome challenges like substrate inhibition and increase volumetric productivity. nih.gov

Whole-cell biocatalysis, which utilizes engineered microorganisms expressing a desired enzyme or an entire metabolic pathway, is another key research direction. ucl.ac.uknih.gov This approach avoids the need for costly enzyme purification and can facilitate cofactor regeneration. The synthesis of β-hydroxy-α-amino acids has been demonstrated on a preparative scale using whole E. coli cells expressing the enzyme L-threonine transaldolase ObiH. nih.gov Similarly, lipases are being used as robust biocatalysts for producing β-amino alcohols through the ring-opening of epoxides. mdpi.com

| Enzyme Class | Reaction Catalyzed in Amino Alcohol Synthesis | Advantages |

| Transaminases (TAs) nih.govuni-duesseldorf.de | Reductive amination of α-hydroxy ketones to form vicinal amino alcohols. | High stereoselectivity; can be used in cascades. |

| Imine Reductases (IREDs) researchgate.net | Asymmetric reductive amination of ketones to produce chiral amines and amino alcohols. | Excellent enantioselectivity; applicable in dynamic kinetic resolutions. researchgate.net |

| Lipases mdpi.com | Kinetic resolution of racemic amino alcohols; ring-opening of epoxides with amines. | Robust, inexpensive, and effective in organic media and flow systems. mdpi.com |

| Threonine Aldolases nih.gov | Aldol (B89426) addition of glycine (B1666218) to an aldehyde to form β-hydroxy-α-amino acids. | Excellent control over two new stereocenters; C-C bond formation. |

Design of Next-Generation Chiral Catalysts and Auxiliaries

The development of new chiral catalysts and auxiliaries is central to advancing asymmetric synthesis. acs.org While amino alcohols themselves are often the targets, they are also frequently used as chiral ligands for metal catalysts or as chiral auxiliaries to direct the stereochemical outcome of a reaction. acs.orgunr.edu.ar

A novel and elegant strategy is the concept of a "catalytically formed chiral auxiliary". acs.org In this approach, an achiral starting material is converted into a chiral auxiliary using an asymmetric catalyst. This transient auxiliary then directs a subsequent diastereoselective transformation before being cleaved, effectively using a substoichiometric amount of a chiral source to control multiple stereocenters. acs.org

Research is also focused on the fine-tuning and optimization of existing ligand scaffolds. New chiral amino alcohol ligands are continually being designed and synthesized for specific applications, such as the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing catalyst efficacy. rsc.org These studies often involve synthesizing a library of related ligands to establish clear structure-activity relationships. unr.edu.ar

Furthermore, chiral β-amino alcohols are gaining prominence as bifunctional organocatalysts. researchgate.net The adjacent acidic (hydroxyl) and basic (amino) sites can work in concert to activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. This dual activation model makes them inexpensive and powerful alternatives to other primary amine organocatalysts. researchgate.net

| Auxiliary/Catalyst Type | Example(s) | Application in Amino Alcohol Synthesis |

| Oxazolidinones acs.org | Evans auxiliaries (derived from amino acids/alcohols). | Control stereochemistry in alkylation and aldol reactions to build up carbon backbones. |

| tert-Butanesulfinamide thieme-connect.comwikipedia.org | Ellman's auxiliary. | Directs nucleophilic addition to imines for the synthesis of chiral amines and amino alcohols. thieme-connect.com |

| Pseudoephedrine researchgate.net | Myers' auxiliary. | Used to synthesize chiral morpholinones which are precursors to 1,2-amino alcohols. researchgate.net |

| Catalytically Formed Auxiliaries acs.org | Chiral oxazolidines formed in situ via palladium catalysis. | A transient auxiliary on a propargylic amine directs a subsequent diastereoselective hydrogenation. acs.org |

Integration with Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex small molecules, which can then be screened for biological activity. cam.ac.uk Amino alcohols are ideal scaffolds for DOS because their vicinal functional groups (amine and alcohol) provide handles for divergent synthetic pathways. diva-portal.orgacs.org

One DOS approach involves using β-amino alcohols in phosphine-catalyzed double-Michael reactions with electron-deficient acetylenes. nih.govmdpi.com This method allows for the rapid, parallel synthesis of libraries of oxazolidines under mild, metal-free conditions. nih.govmdpi.com By varying the starting amino alcohol and the acetylene (B1199291) component, a large number of distinct heterocyclic compounds can be generated efficiently.

Another powerful DOS strategy relies on the iterative use of robust ring-forming reactions. For example, libraries of complex polycyclic molecules have been designed starting from amino alcohol scaffolds using a sequence of ring-closing metathesis (RCM) and intramolecular Diels-Alder (IMDA) reactions. diva-portal.org This builds molecular complexity and diversity simultaneously. The synthesis of diverse chiral fragments—such as oxazolidinones, morpholinones, and lactams—from a selection of amino alcohols is another key application, providing valuable building blocks for fragment-based drug discovery. acs.org The integration of compounds like this compound into DOS platforms could unlock novel molecular architectures for biological screening.

| DOS Strategy | Key Reactions | Scaffold/Starting Material | Library Output |

| Parallel Heterocycle Synthesis nih.govmdpi.com | Double-Michael addition. | β-Amino alcohols. | Diverse oxazolidines. |

| Build/Couple/Pair Strategy cam.ac.uk | Petasis three-component reaction; subsequent pairing reactions. | Amino acids/alcohols. | Densely functionalized, stereochemically rich molecules. |

| Iterative Ring-Forming diva-portal.org | Ring-Closing Metathesis (RCM); Intramolecular Diels-Alder (IMDA). | Amino alcohol-derived dienes. | Small polycyclic molecules. |

| Chiral Fragment Generation acs.org | Cyclization reactions (e.g., to form lactams, morpholinones). | Chiral amino alcohols. | Low molecular weight, 3D-rich fragments. |

Q & A

Q. Q. How should theoretical frameworks (e.g., molecular orbital theory) be applied to justify the stereoselective reactivity of This compound in catalytic systems?

- Methodological Answer :

- Mechanistic modeling : Use frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites.

- Stereoelectronic analysis : Examine hyperconjugative interactions (e.g., Bohlmann effect) influencing transition-state geometry.

- Cross-validation : Compare computational results with experimental kinetics (e.g., Eyring plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.